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Compound of Interest

Compound Name: 5-Bromo-4,6-dimethoxypyrimidine

Cat. No.: B189593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS) and a

plausible synthetic route for 5-Bromo-4,6-dimethoxypyrimidine, a key building block in

medicinal chemistry and drug discovery. The information is presented to meet the needs of

researchers and professionals in the field, with a focus on clarity, detail, and practical

application.

Spectroscopic Data
The structural elucidation of 5-Bromo-4,6-dimethoxypyrimidine is critically dependent on

spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment

~8.5 Singlet 1H H-2

~4.0 Singlet 6H 2 x -OCH₃
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¹³C NMR Chemical Shift (δ ppm) Assignment

~170 C-4, C-6

~160 C-2

~95 C-5

~55 -OCH₃

Note: The chemical shifts are predicted based on the analysis of structurally similar pyrimidine

derivatives and established principles of NMR spectroscopy. Experimental values may vary

slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Data
The mass spectrum of 5-Bromo-4,6-dimethoxypyrimidine is characterized by a distinctive

isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and

⁸¹Br in an approximate 1:1 ratio).

Mass Spectrometry m/z Interpretation

(GC-MS) 218, 220
[M]⁺, Molecular ion peaks for

⁷⁹Br and ⁸¹Br isotopes

Further fragmentation patterns

may be observed.

Experimental Protocols
Synthesis of 5-Bromo-4,6-dimethoxypyrimidine
A plausible and efficient method for the synthesis of 5-Bromo-4,6-dimethoxypyrimidine
involves the methoxylation of 5-bromo-4,6-dichloropyrimidine.

Materials:

5-bromo-4,6-dichloropyrimidine
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Sodium methoxide (NaOMe)

Anhydrous methanol (MeOH)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Standard glassware for workup and purification

Procedure:

A solution of sodium methoxide in methanol is prepared by carefully dissolving sodium metal

in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom

flask equipped with a magnetic stirrer.

To this solution, 5-bromo-4,6-dichloropyrimidine is added portion-wise at room temperature.

The reaction mixture is then heated to reflux and maintained at this temperature for a period

of 4-6 hours. The progress of the reaction should be monitored by a suitable technique, such

as thin-layer chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature, and the

methanol is removed under reduced pressure.

The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl

acetate).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

filtered.

The solvent is evaporated to yield the crude product, which can be further purified by

recrystallization or column chromatography on silica gel to afford pure 5-Bromo-4,6-
dimethoxypyrimidine.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of purified 5-Bromo-4,6-dimethoxypyrimidine.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard proton pulse sequence.

Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

Referencing: Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Data Acquisition:

Spectrometer: Same spectrometer as for ¹H NMR.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans (1024-4096) is generally required due to the low

natural abundance of the ¹³C isotope.

Referencing: Chemical shifts are referenced to the solvent peak.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or

acetonitrile.

GC-MS Data Acquisition:

Ionization Mode: Electron Ionization (EI).
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Analysis: The sample is introduced into the gas chromatograph, where it is vaporized and

separated based on its boiling point and affinity for the column. The separated components

then enter the mass spectrometer, where they are ionized and fragmented. The resulting

mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of

5-Bromo-4,6-dimethoxypyrimidine.
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Caption: Experimental workflow for the synthesis and spectral analysis of 5-Bromo-4,6-
dimethoxypyrimidine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-Bromo-4,6-
dimethoxypyrimidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189593#spectral-data-for-5-bromo-4-6-
dimethoxypyrimidine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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